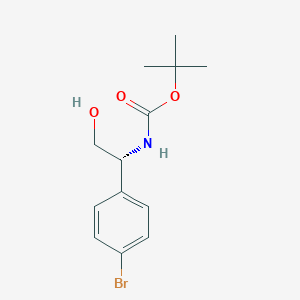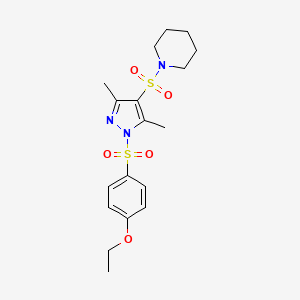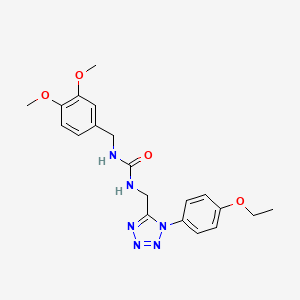![molecular formula C17H19N3O3S B2837171 {3-[(4-Benzoylpiperazin-1-yl)sulfonyl]phenyl}amine CAS No. 696638-49-0](/img/structure/B2837171.png)
{3-[(4-Benzoylpiperazin-1-yl)sulfonyl]phenyl}amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Medicinal Chemistry and Drug Development
Antibacterial and Antifungal Activity: A study synthesized novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one derivatives. These compounds exhibited significant antibacterial and antifungal activity . The docking simulations revealed interactions with oxidoreductase enzymes, supporting their inhibitory potency.
Anticancer Potential: Coumarin derivatives, including those containing piperazine moieties, have been investigated for their anticancer properties. While specific studies on {3-[(4-Benzoylpiperazin-1-yl)sulfonyl]phenyl}amine are limited, its structural features suggest potential in this field.
Anti-HIV Research: Coumarins have been explored as anti-HIV agents. Although direct evidence for this compound is scarce, its structural similarity to known anti-HIV coumarins warrants further investigation.
Biological and Pharmacological Studies
Neurotransmitter Modulation: Piperazine derivatives often interact with neurotransmitter receptors. Investigating the impact of {3-[(4-Benzoylpiperazin-1-yl)sulfonyl]phenyl}amine on these receptors could reveal insights into its pharmacological effects.
Enzyme Inhibition: Given its structural features, this compound might inhibit specific enzymes. Targeting enzymes involved in disease pathways (e.g., acetylcholinesterase) could be a fruitful avenue for drug development .
Conclusion
While more research is needed, {3-[(4-Benzoylpiperazin-1-yl)sulfonyl]phenyl}amine holds promise across various scientific domains. Its unique structure and potential biological activities make it an intriguing subject for further investigation.
Feel free to explore these avenues and adapt them to your specific research interests! 🌟 .
properties
IUPAC Name |
[4-(3-aminophenyl)sulfonylpiperazin-1-yl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c18-15-7-4-8-16(13-15)24(22,23)20-11-9-19(10-12-20)17(21)14-5-2-1-3-6-14/h1-8,13H,9-12,18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMVVUXONAJAJGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC(=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-[(2-benzoyl-4-methylphenyl)carbamoyl]phenyl]-4-oxochromene-2-carboxamide](/img/structure/B2837089.png)
![1-(3-methoxypropyl)-9-methyl-4-oxo-N-((tetrahydrofuran-2-yl)methyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2837090.png)

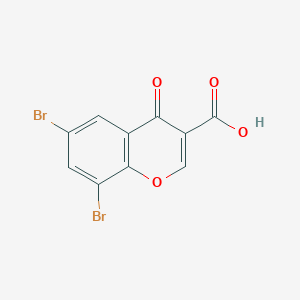
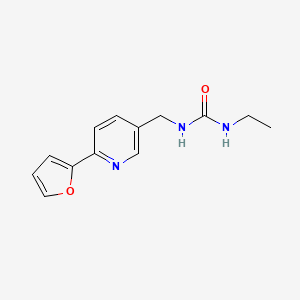
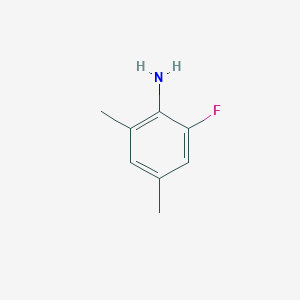
![1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B2837096.png)


![Ethyl 2-(5-chloro-2-hydroxyphenyl)-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2837101.png)
